molecular formula C29H28N2OS B061003 S-Trityl-L-cysteine-benzylamide CAS No. 171176-70-8

S-Trityl-L-cysteine-benzylamide

货号: B061003
CAS 编号: 171176-70-8
分子量: 452.6 g/mol
InChI 键: AFTRMHWUVLZQSM-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like trityl chloride and benzylamine . The process may involve multiple steps, including protection, coupling, and deprotection reactions, under controlled temperatures and pH conditions.

Industrial Production Methods: While specific industrial production methods for S-Trityl-L-cysteine-benzylamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing techniques like crystallization and chromatography for purification .

化学反应分析

Types of Reactions: S-Trityl-L-cysteine-benzylamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .

科学研究应用

Chemistry

STCBA is utilized as a reagent in peptide synthesis and serves as a protecting group for thiol functionalities. Its ability to stabilize reactive thiol groups makes it valuable in various chemical reactions.

Biological Studies

STCBA has been extensively studied for its inhibitory effects on Eg5, a crucial protein involved in mitotic spindle formation. The compound binds to an allosteric site on Eg5, inhibiting its ATPase activity and leading to cell cycle arrest. This mechanism has been validated through various studies demonstrating its potential in cancer therapy.

Medicinal Applications

Research indicates that STCBA exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells by disrupting mitotic processes. Notably, studies have reported that STCBA analogs demonstrate significant growth inhibition in multiple tumor cell lines, with IC50 values in the nanomolar range.

Case Studies and Research Findings

StudyFindingsApplication
Good et al. (2012) Developed STCBA derivatives with enhanced lipophilicity and metabolic stability, demonstrating growth inhibition ≤ 50 nM across various tumor cell lines.Potential drug candidates for chemotherapy targeting Eg5.
R&D Systems Identified STCBA as a selective inhibitor of Eg5 with antitumor activity in HeLa cells (IC50 = 700 nM).Basis for developing new anticancer therapies.
PMC Article (2013) Reported complete tumor regression in lung cancer xenograft models using optimized STCBA analogs with improved pharmacokinetics.Promising candidates for clinical trials in combination therapies.
ACS Publications Developed triphenylbutanamine analogues of STCBA that showed superior potency against Eg5 compared to previous compounds, with good oral bioavailability.Advancing the development of effective chemotherapeutic agents.

Comparison with Related Compounds

CompoundKey FeaturesApplications
S-Trityl-L-cysteineDirectly inhibits Eg5; less stable than STCBA derivatives.Basic research on kinesin inhibitors.
N-Benzyl-S-trityl-L-cysteinamideSimilar inhibitory effects; potential for further optimization.Investigated for anticancer properties but less potent than STCBA derivatives.

相似化合物的比较

Uniqueness: S-Trityl-L-cysteine-benzylamide is unique due to its specific structural modifications, which enhance its binding affinity and inhibitory potency against Eg5. This makes it a valuable compound in the development of anticancer therapies and other biomedical applications .

生物活性

S-Trityl-L-cysteine-benzylamide (STLC-benzylamide) is a compound derived from S-Trityl-L-cysteine (STLC), which has garnered attention for its potent biological activities, particularly in the context of cancer therapeutics. This article explores the biological activity of STLC-benzylamide, focusing on its mechanism of action, efficacy in various cancer models, and potential as a therapeutic agent.

S-Trityl-L-cysteine acts primarily as an inhibitor of the mitotic kinesin Eg5 (Kinesin-5), a motor protein essential for proper spindle formation during cell division. By inhibiting Eg5, STLC-benzylamide disrupts mitotic spindle assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells. The compound binds to an allosteric site on Eg5, causing a conformational change that inhibits its ATPase activity. This results in significant disruption of microtubule dynamics crucial for mitosis .

Antitumor Activity

The biological activity of STLC-benzylamide has been evaluated in various cancer cell lines. It exhibits significant cytotoxic effects, with an IC50 value indicating effective inhibition at low concentrations. The compound's potency is especially notable in:

  • HeLa Cells : Induces mitotic arrest with an IC50 of approximately 700 nM.
  • K562 Cells : Displays growth inhibition with GI50 values as low as 34 nM in optimized analogues .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the STLC structure can enhance its biological activity. For instance, the introduction of a benzylamide group improves the lipophilicity and metabolic stability of the compound, making it more effective against multi-drug resistant (MDR) cancer cell lines . The following table summarizes key findings related to the potency of STLC-benzylamide and its analogues:

CompoundInhibition of Eg5 ATPase Activity (IC50)K562 Cells GI50 (nM)
STLC140 nM1452
STLC-BZ<10 nM34
Analog 115.7 nM240
Analog 211.6 nM489

Case Studies

Several studies have documented the efficacy of STLC-benzylamide in preclinical models:

  • Lung Cancer Xenograft Models : In vivo studies demonstrated that STLC-benzylamide effectively induces tumor stasis and regression in lung cancer xenografts, outperforming previous analogues .
  • Multi-Drug Resistant Cell Lines : Modifications aimed at enhancing solubility and cellular uptake have shown promise in overcoming resistance mechanisms associated with P-glycoprotein overexpression .

属性

IUPAC Name

(2R)-2-amino-N-benzyl-3-tritylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTRMHWUVLZQSM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Trityl-L-cysteine-benzylamide
Reactant of Route 2
Reactant of Route 2
S-Trityl-L-cysteine-benzylamide
Reactant of Route 3
Reactant of Route 3
S-Trityl-L-cysteine-benzylamide
Reactant of Route 4
S-Trityl-L-cysteine-benzylamide
Reactant of Route 5
S-Trityl-L-cysteine-benzylamide
Reactant of Route 6
Reactant of Route 6
S-Trityl-L-cysteine-benzylamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。